1,3-Propanediol, 2,2-diethyl-1-phenyl-
Description
1,3-Propanediol derivatives are a class of compounds characterized by a three-carbon diol backbone with varying substituents influencing their physical, chemical, and functional properties. DEP has a molecular formula of C₇H₁₆O₂, a molecular weight of 132.20 g/mol, and features two ethyl groups at the central carbon (C2) of the propanediol chain . The hypothetical addition of a phenyl group at the C1 position would introduce aromaticity and steric bulk, likely altering solubility, reactivity, and applications compared to DEP or other derivatives.
Properties
CAS No. |
63834-79-7 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2,2-diethyl-1-phenylpropane-1,3-diol |
InChI |
InChI=1S/C13H20O2/c1-3-13(4-2,10-14)12(15)11-8-6-5-7-9-11/h5-9,12,14-15H,3-4,10H2,1-2H3 |
InChI Key |
PGIQMCOLYCTABQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CO)C(C1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Phenyl-2,2-diethyl-1,3-propanediol typically involves the reduction of diethyl phenylmalonate. One common method involves using sodium borohydride (NaBH4) as the reducing agent in the presence of an alkali metal dihydrogen phosphate buffer . This method is valued for its simplicity and safety, making it suitable for industrial production.
Chemical Reactions Analysis
1-Phenyl-2,2-diethyl-1,3-propanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, through reactions with appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1-Phenyl-2,2-diethyl-1,3-propanediol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Phenyl-2,2-diethyl-1,3-propanediol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the phenyl group can participate in π-π interactions, further affecting the compound’s behavior in different environments .
Comparison with Similar Compounds
Key Observations:
- This could reduce solubility in polar solvents but enhance compatibility with aromatic matrices.
- Electronic Effects : The electron-withdrawing nature of the phenyl ring may reduce nucleophilicity of the hydroxyl groups compared to DEP, altering its utility in condensation or polymerization reactions .
Research Findings and Mechanistic Insights
- Adsorption Behavior : Hydrophilic diols like DEP exhibit moderate adsorption on boronic acid-modified resins (e.g., PS-3NB), driven by hydrogen bonding and solution pH . The phenyl-substituted analog may show reduced adsorption due to hydrophobic interactions dominating over polar forces.
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